Cas no 2665662-72-4 (tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate)

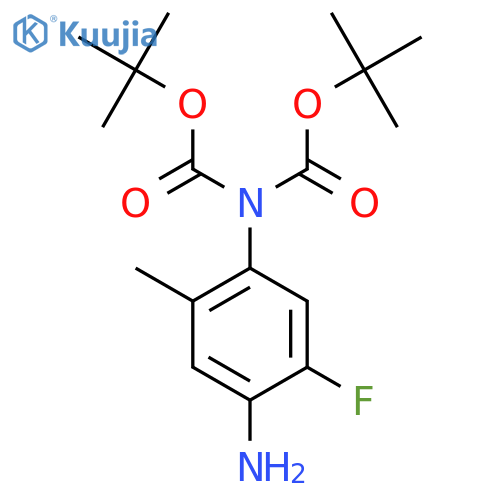

2665662-72-4 structure

商品名:tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate

CAS番号:2665662-72-4

MF:C17H25FN2O4

メガワット:340.389808416367

MDL:MFCD32900853

CID:5306466

PubChem ID:155387554

tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate 化学的及び物理的性質

名前と識別子

-

- 1,3-Bis(1,1-dimethylethyl) 2-(4-amino-5-fluoro-2-methylphenyl)imidodicarbonate

- MFCD32900853

- tert-Butyl (4-amino-5-fluoro-2-methylphenyl)(tert-butoxycarbonyl)carbamate

- D96596

- PS-16205

- tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate

- 2665662-72-4

- 4-Amino-1-(Bis-Boc-amino)-5-fluoro-2-methylbenzene

-

- MDL: MFCD32900853

- インチ: 1S/C17H25FN2O4/c1-10-8-12(19)11(18)9-13(10)20(14(21)23-16(2,3)4)15(22)24-17(5,6)7/h8-9H,19H2,1-7H3

- InChIKey: VQZWKVHSXLKVFQ-UHFFFAOYSA-N

- ほほえんだ: FC1C(=CC(C)=C(C=1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)N

計算された属性

- せいみつぶんしりょう: 340.17983545g/mol

- どういたいしつりょう: 340.17983545g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 24

- 回転可能化学結合数: 5

- 複雑さ: 442

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 81.9Ų

じっけんとくせい

- 密度みつど: 1.176±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 424.4±55.0 °C(Predicted)

- 酸性度係数(pKa): 2.88±0.10(Predicted)

tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1006378-250mg |

tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate |

2665662-72-4 | 97% | 250mg |

$205 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1006378-10G |

tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate |

2665662-72-4 | 97% | 10g |

$2500 | 2024-07-21 | |

| Aaron | AR024TZL-100mg |

tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate |

2665662-72-4 | 97% | 100mg |

$138.00 | 2025-02-13 | |

| 1PlusChem | 1P024TR9-1g |

tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate |

2665662-72-4 | 95% | 1g |

$475.00 | 2024-05-08 | |

| Aaron | AR024TZL-1g |

tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate |

2665662-72-4 | 97% | 1g |

$457.00 | 2025-02-13 | |

| eNovation Chemicals LLC | Y1006378-25g |

tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate |

2665662-72-4 | 97% | 25g |

$4940 | 2025-02-19 | |

| abcr | AB577256-100mg |

tert-Butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate; . |

2665662-72-4 | 100mg |

€263.00 | 2024-08-02 | ||

| eNovation Chemicals LLC | Y1006378-100mg |

tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate |

2665662-72-4 | 97% | 100mg |

$155 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1006378-1g |

tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate |

2665662-72-4 | 97% | 1g |

$495 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1006378-250mg |

tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate |

2665662-72-4 | 97% | 250mg |

$205 | 2025-03-01 |

tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate 関連文献

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

4. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

2665662-72-4 (tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate) 関連製品

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2665662-72-4)tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate

清らかである:99%/99%/99%/99%

はかる:500.0mg/1.0g/5.0g/10.0g

価格 ($):221/331/997/1667